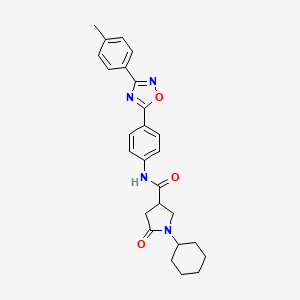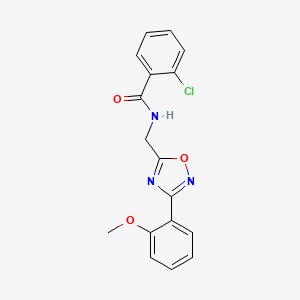
2-chloro-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-chloro-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide involves the inhibition of various signaling pathways involved in inflammation and tumorigenesis. The compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It also inhibits the activity of various enzymes involved in the production of reactive oxygen species, which are known to contribute to the development of various diseases.
Biochemical and Physiological Effects:
2-chloro-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. The compound has also been shown to reduce the production of reactive oxygen species and increase the activity of various antioxidant enzymes, such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-chloro-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide in lab experiments is its ability to inhibit various signaling pathways involved in inflammation and tumorigenesis. This makes it a valuable tool for studying the mechanisms underlying these processes. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for research on 2-chloro-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer, particularly in combination with other anti-cancer agents. Further research is also needed to better understand the mechanism of action of this compound and its potential toxicity in vivo.
Méthodes De Synthèse
The synthesis of 2-chloro-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 2-methoxyphenyl hydrazine to form 2-chloro-N-(2-methoxyphenyl)benzamide. This intermediate is then reacted with ethyl chloroformate and sodium azide to form 2-chloro-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide.
Applications De Recherche Scientifique
2-chloro-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-chloro-N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-23-14-9-5-3-7-12(14)16-20-15(24-21-16)10-19-17(22)11-6-2-4-8-13(11)18/h2-9H,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVUNAWZRYNNAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-methyl-6-(propan-2-yl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714826.png)
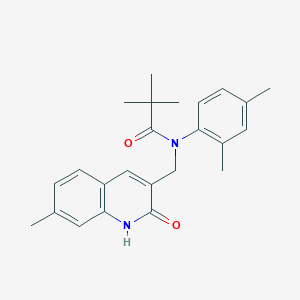
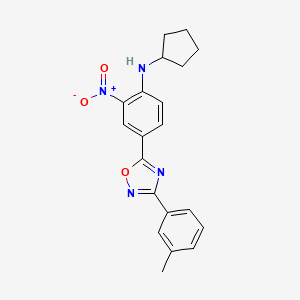
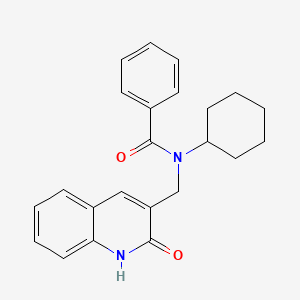

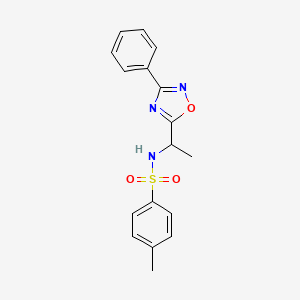
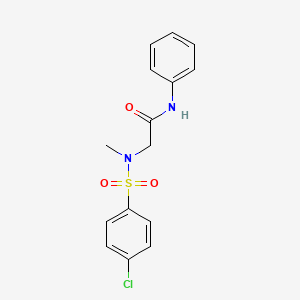
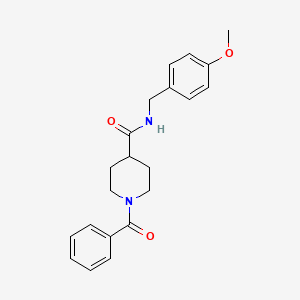
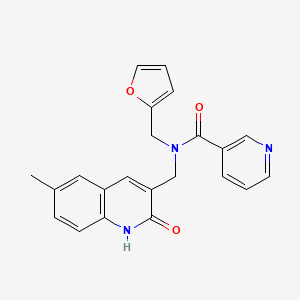

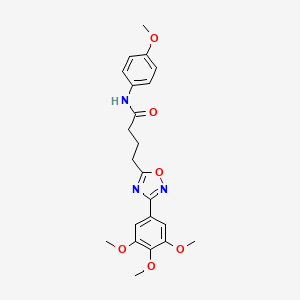
![N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B7714914.png)
